3-aci-Nitropropionic acid
Description
Chemical Research
Biochemical Research
- Enzyme Inhibition : 3-Nitropropionic acid (via its aci-nitro tautomer) irreversibly inhibits succinate dehydrogenase by forming a covalent adduct with Arg297 in the enzyme’s active site, disrupting mitochondrial respiration.
- Neurodegenerative Models : Used to induce striatal lesions in rodents, mimicking Huntington’s disease pathology through mitochondrial dysfunction.
Key Research Findings :
- The aci-nitro tautomer’s electrophilic nitro group reacts with nucleophilic residues (e.g., cysteine, arginine), making it a tool for studying covalent inhibition mechanisms.
- Tautomerization dynamics are critical for understanding the environmental persistence and toxicity of nitro compounds in agriculture.
Properties
Molecular Formula |
C3H5NO4 |
|---|---|
Molecular Weight |
119.08 g/mol |
IUPAC Name |
N,3-dihydroxy-3-oxopropan-1-imine oxide |
InChI |
InChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h2H,1H2,(H,5,6)(H,7,8) |
InChI Key |
DCSLGQYKPBZRHI-UHFFFAOYSA-N |
Isomeric SMILES |
C(/C=[N+](/O)\[O-])C(=O)O |
Canonical SMILES |
C(C=[N+](O)[O-])C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Neurobiology and Disease Modeling
3-Nitropropionic Acid is primarily recognized for its role in neurobiology, particularly in modeling neurodegenerative diseases such as Huntington's Disease (HD). It mimics the biochemical and behavioral changes observed in HD patients.
Case Study: Huntington's Disease Model
Research has shown that administering 3-Nitropropionic Acid to animal models induces symptoms analogous to those seen in HD. For instance, chronic administration (10 mg/kg/day) over several weeks results in hyperkinetic and hypokinetic symptoms, alongside histopathological changes similar to those found in HD patients .
| Study | Dosage | Duration | Observed Effects |
|---|---|---|---|
| Hamilton & Gould (2010) | 10 mg/kg/day | 3-6 weeks | Hyperkinetic symptoms, metabolic alterations |
| Chinese Researchers (2010) | 20 mg/kg | Acute treatment | Similar symptoms to HD, extra-striatal lesions |
Toxicology and Metabolomics
3-Nitropropionic Acid has been studied extensively for its toxicological effects. A notable study reported a case of human intoxication that highlighted the metabolic consequences of exposure.
Metabolomic Analysis
A liquid chromatography-Orbitrap mass spectrometry study identified numerous altered metabolites in plasma, urine, and cerebrospinal fluid following 3-Nitropropionic Acid exposure. The findings indicated significant oxidative stress and energy disturbances caused by the toxin .
| Sample Type | Altered Metabolites Identified |
|---|---|
| Plasma | 80 metabolites |
| Urine | 160 metabolites |
| Cerebrospinal Fluid | 62 metabolites |
Agricultural Applications
In agriculture, 3-Nitropropionic Acid has been investigated for its effects on livestock feed efficiency and methane emissions.
Rumen Fermentation Studies
Recent studies have shown that incorporating 3-Nitropropionic Acid into ruminant diets can significantly reduce methane production while affecting dry matter digestibility negatively .
| Ruminant Species | NPA Concentration | Effects on Methane Production |
|---|---|---|
| Cattle | 8 mM | Decreased methane production |
| Yak | 8 mM | Reduced total volatile fatty acids |
Antineoplastic Properties
Emerging research suggests potential antineoplastic applications for 3-Nitropropionic Acid due to its ability to inhibit cell proliferation in certain cancer cell lines .
Mechanistic Insights
As a mitochondrial inhibitor, it may induce apoptosis in cancer cells by disrupting cellular energy metabolism, although further studies are necessary to elucidate these mechanisms fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-NP with three structurally related compounds:
Key Observations:
Toxicity and Ecological Impact
Notable Findings:
- 3-Hydroxypropionic acid is safer for industrial applications, such as biopolymer synthesis .
Preparation Methods
β-Propiolactone and Sodium Nitrite Reaction
The earliest reported method (1950) involves β-propiolactone reacting with sodium nitrite in aqueous medium:
β-Iodopropionic Acid and Silver Nitrite
An alternative route uses β-iodopropionic acid and silver nitrite:
-
Yield : Higher than propiolactone method but uneconomical due to AgNO₂ cost.
-
Analysis : Electrometric titration confirmed the aci-nitro group’s presence via slow neutralization above pH 9.
Modern Four-Step Synthesis from Acrylic Acid
A 2014 patent (CN104447346A) outlines an optimized protocol:
Step 1: Michael Addition of Acrylic Acid and HBr
-
Conditions : Reflux with 47% HBr (4–5 h), 130–135°C.
-
Output : 3-bromopropionic acid (Intermediate 4).
Step 2: Esterification to 3-Bromopropionic Acid Ethyl Ester
Step 3: SN2 Reaction with Sodium Nitrite
Step 4: Hydrolysis to 3-Nitropropionic Acid
-
Conditions : H₂SO₄ (70°C) or LiOH (room temperature).
Comparative Analysis of Preparation Methods
Mechanistic Insights and Optimization Strategies
SN2 Reaction Dynamics
The bromide-to-nitrite substitution proceeds via a bimolecular mechanism, with DMSO enhancing nucleophilicity of . Steric hindrance at the β-carbon reduces byproduct formation compared to γ-bromo analogs.
Q & A
Q. What strategies improve the translational relevance of 3-NP models for neurodegenerative drug discovery?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
